molecular formula C27H37O3P B13795674 methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite CAS No. 70766-50-6

methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

Cat. No.: B13795674
CAS No.: 70766-50-6
M. Wt: 440.6 g/mol
InChI Key: UEMDWNLDOFKCLT-UHFFFAOYSA-N
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Description

Methyl bis(4-tetracyclo[62113,602,7]dodec-9-enylmethyl) phosphite is a complex organic compound with the molecular formula C27H37O3P It is characterized by its unique tetracyclic structure, which includes multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite typically involves the reaction of cyclopentadiene with a stereochemically pure bicyclo[2.2.1]hept-2-ene derivative. This reaction forms a tetracyclic intermediate, which is then further reacted with phosphorous trichloride and methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphites, depending on the reagents and conditions used .

Scientific Research Applications

Methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite exerts its effects involves its interaction with various molecular targets. The phosphite group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its tetracyclic structure allows it to interact with biological macromolecules, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile: This compound has a similar tetracyclic structure but with a nitrile group instead of a phosphite group.

    9-(2-Propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Another similar compound with a propynyl group, known for its unique chemical transformations.

Uniqueness

Methyl bis(4-tetracyclo[62113,6

Properties

CAS No.

70766-50-6

Molecular Formula

C27H37O3P

Molecular Weight

440.6 g/mol

IUPAC Name

methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

InChI

InChI=1S/C27H37O3P/c1-28-31(29-12-20-8-18-10-22(20)26-16-4-2-14(6-16)24(18)26)30-13-21-9-19-11-23(21)27-17-5-3-15(7-17)25(19)27/h2-5,14-27H,6-13H2,1H3

InChI Key

UEMDWNLDOFKCLT-UHFFFAOYSA-N

Canonical SMILES

COP(OCC1CC2CC1C3C2C4CC3C=C4)OCC5CC6CC5C7C6C8CC7C=C8

Origin of Product

United States

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